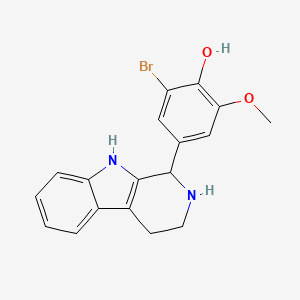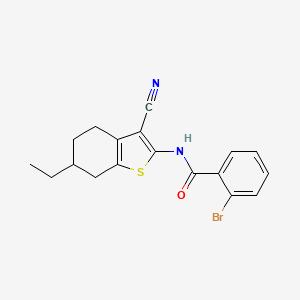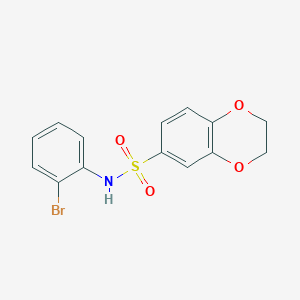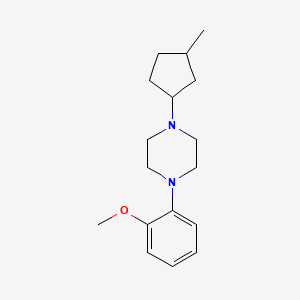
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, also known as harmol, is a naturally occurring beta-carboline alkaloid found in several plants. It has been the subject of intense research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is not fully understood. However, it has been proposed that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol exerts its anticancer activity by inhibiting the activity of topoisomerase I and II enzymes. Harmol has also been found to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
Harmol has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Harmol has also been found to have antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has some limitations. It is a relatively unstable compound and can undergo oxidation and degradation under certain conditions. Harmol also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research. One area of interest is the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs. Several studies have shown that 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has potent anticancer activity, and further research is needed to develop 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol derivatives with improved pharmacological properties. Another area of interest is the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system. Harmol has been shown to have anti-inflammatory activity, and further research is needed to understand its effects on the immune system. Additionally, the development of novel synthesis methods for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol and its derivatives could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a naturally occurring beta-carboline alkaloid with potential therapeutic properties. It has been the subject of intense research due to its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Harmol has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol research, including the development of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol-based anticancer drugs and the study of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol's effects on the immune system.
Métodos De Síntesis
Harmol can be synthesized by the condensation of 2-bromo-4-hydroxyacetophenone with tryptamine in the presence of a base. The reaction yields 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol as a yellow solid with a melting point of 157-159°C. The purity of 2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Harmol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Harmol has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-15-9-10(8-13(19)18(15)22)16-17-12(6-7-20-16)11-4-2-3-5-14(11)21-17/h2-5,8-9,16,20-22H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZLHVOXMLSVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5135335.png)
![1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5135342.png)
![1-(4-bromophenyl)-3-chloro-4-[(4-ethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5135349.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-phenylacetamide)](/img/structure/B5135379.png)


![4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
